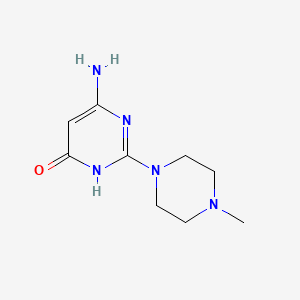![molecular formula C11H12N4O B1384318 6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one CAS No. 1030458-88-8](/img/structure/B1384318.png)
6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one
Vue d'ensemble
Description
6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one, or 6-APA, is an important building block in the synthesis of antibiotics. It is a key intermediate in the synthesis of various types of aminopenicillins, such as ampicillin and amoxicillin, as well as cephalosporins, such as cefaclor and cefuroxime. 6-APA is also used in the synthesis of other drugs, such as antifungal and antiviral agents. 6-APA is a valuable compound for the pharmaceutical industry and has a wide range of applications in the laboratory.
Applications De Recherche Scientifique
Molecular Structure and Bonding
- The molecular dimensions of 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one demonstrate significant polarization in their molecular-electronic structures. These molecules are linked into a three-dimensional framework through various hydrogen bonds, enhancing understanding of molecular interactions and design of similar compounds (Rodríguez et al., 2007).
Crystallographic Studies
- Investigations into hydrogen-bonded structures in related pyrimidin-4(3H)-one derivatives, such as 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, have provided insights into their electronic structures and molecular bonding, which is essential for the development of new materials and pharmaceuticals (Orozco et al., 2009).
Polymorphism and Tautomerism
- Studies on derivatives of pyrimidin-4-one, including 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one, have revealed variations in their tautomeric forms and polymorphic structures. This research is significant for understanding the versatility and adaptability of these compounds in various chemical environments (Gerhardt et al., 2011).
Synthesis and Biological Activity
- The synthesis and antimicrobial activity of derivatives of pyrimidin-4(3H)-one have been extensively studied. These compounds exhibit biological activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).
Quantum-Chemical Studies
- Quantum-chemical studies have been conducted to assess the stability and reaction centers of pyrimidin-4(3H)-one derivatives. These studies are crucial for predicting the behavior of these compounds in various chemical reactions and for designing new compounds with desired properties (Mamarakhmonov et al., 2003).
Antitumor Potential
- Research on thieno[2,3-d]pyrimidine derivatives, which are structurally related to pyrimidin-4(3H)-one, has shown significant antitumor activity. This indicates the potential of pyrimidin-4(3H)-one derivatives in developing new antitumor therapies (Wagner et al., 1993).
Propriétés
IUPAC Name |
4-amino-2-(3-methylanilino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-3-2-4-8(5-7)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZAQIXZSCJIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)
![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1384236.png)



![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)

![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)
![3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384249.png)
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)

![7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384254.png)

